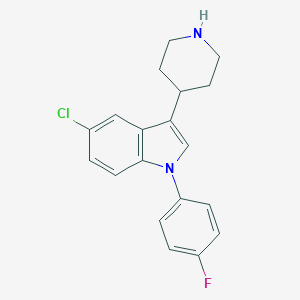

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole

Descripción general

Descripción

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro group at the 5-position, a fluorophenyl group at the 1-position, and a piperidinyl group at the 3-position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The chloro, fluorophenyl, and piperidinyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Coupling Reactions: The fluorophenyl and piperidinyl groups can be introduced through coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antipsychotic Properties

One of the primary applications of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole is its investigation as a potential antipsychotic agent. The compound has been studied for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Research indicates that derivatives of this compound may exhibit lower side effects compared to traditional antipsychotics, making them promising candidates for further development .

1.2 Antidepressant Activity

Initial studies suggest that this compound may also possess antidepressant-like properties. Its interaction with serotonin receptors could provide a mechanism for mood regulation, thus positioning it as a candidate for the treatment of depression .

Chemical Synthesis

2.1 Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its structure allows for various modifications that can lead to the development of new drugs with enhanced efficacy and reduced toxicity. For example, it can be used to synthesize other indole derivatives that may have specific biological activities .

2.2 Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various functional groups to achieve the desired pharmacological properties. The versatility of indole derivatives makes them valuable in drug design, particularly for targeting specific biological pathways .

Table 1: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-benzimidazole

- 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-pyrrole

Uniqueness

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Actividad Biológica

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, a synthetic organic compound, belongs to the class of indole derivatives, which are widely recognized for their diverse biological activities. This compound is characterized by a chloro group at the 5-position, a fluorophenyl group at the 1-position, and a piperidinyl group at the 3-position of the indole ring. Its molecular formula is with a molecular weight of approximately 328.81 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound has been investigated for its potential therapeutic effects in several areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties, likely due to the presence of halogen substituents which enhance bioactivity .

- Anticancer Potential : Research suggests that indole derivatives can influence cancer cell proliferation and apoptosis, making this compound a candidate for further investigation in oncology .

In Vitro Studies

Recent investigations have focused on the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through standardized assays.

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong antibacterial activity |

| Escherichia coli | 0.025 | Strong antibacterial activity |

| Candida albicans | 3.125 | Moderate antifungal activity |

| Pseudomonas aeruginosa | Not effective | Limited activity |

These results indicate that this compound could serve as a potent antimicrobial agent, particularly against Gram-positive bacteria .

Antimicrobial Efficacy

A study conducted on various indole derivatives, including this compound, demonstrated its effectiveness against multiple bacterial strains. The study utilized agar diffusion methods to assess the zones of inhibition:

- Staphylococcus aureus : Exhibited a zone of inhibition measuring approximately 24 mm.

- Escherichia coli : Showed a zone of inhibition around 22 mm.

These findings underscore the potential application of this compound in treating infections caused by resistant bacterial strains .

Anticancer Research

In another study focusing on the cytotoxic effects of indole derivatives on HeLa cells, it was found that compounds similar to this compound exhibited significant cytotoxicity at varying concentrations. The MTT assay revealed that these compounds could induce apoptosis in cancer cells, suggesting their role as potential chemotherapeutic agents .

Propiedades

IUPAC Name |

5-chloro-1-(4-fluorophenyl)-3-piperidin-4-ylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXCLZSLZGBCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432041 | |

| Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138900-27-3 | |

| Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.